![molecular formula C19H20N4O5 B2989528 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034449-42-6](/img/structure/B2989528.png)
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound featuring a unique structural framework. It combines a benzo[d]oxazol core with a piperidine ring substituted by a methoxypyrazin group. This structure grants it intriguing chemical and potential biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of the Benzo[d]oxazol-2(3H)-one Core: : This often begins with the reaction of ortho-substituted benzamides with appropriate reagents under dehydrating conditions.
Piperidinyl-2-oxoethyl Substitution: : The benzo[d]oxazol-2(3H)-one is then reacted with a piperidine derivative under controlled conditions, often using bases and polar solvents to aid the reaction.
Attachment of the Methoxypyrazin Group: : The final step involves linking the piperidine compound to the methoxypyrazin moiety, typically through nucleophilic substitution reactions.
Industrial Production Methods
For large-scale production, the synthesis is optimized for yield and cost-effectiveness:
Stepwise Addition: : Reagents are added in a controlled manner to avoid side reactions.
Catalysis: : Catalysts may be employed to increase reaction rates and yields.
Purification: : Methods like crystallization, distillation, or chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: : Reduction reactions can target the oxo groups, converting them to corresponding alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxypyrazin ring.
Common Reagents and Conditions Used
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents and nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various substituted analogs, depending on the reactants.
Scientific Research Applications
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has found applications across several fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets.
Medicine: : Potential therapeutic properties being researched, such as anti-inflammatory or anti-cancer activities.
Industry: : Investigated for use in creating novel materials or as a catalyst in certain reactions.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interactions with specific proteins or enzymes, potentially inhibiting their function.
Pathways Involved: : Could modulate various signaling pathways within cells, altering their behavior or viability.
Comparison with Similar Compounds
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can be compared with:
Similar Compounds: : Other piperidine-based or benzo[d]oxazol-2(3H)-one derivatives.
Uniqueness: : The presence of the methoxypyrazin group offers distinctive chemical reactivity and biological interactions, setting it apart from other similar structures.
Hopefully, this gives you a clear picture of the compound's synthesis, reactions, applications, and more
Properties
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-26-17-18(21-9-8-20-17)27-13-5-4-10-22(11-13)16(24)12-23-14-6-2-3-7-15(14)28-19(23)25/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNSOWSCMZBCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)
![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)
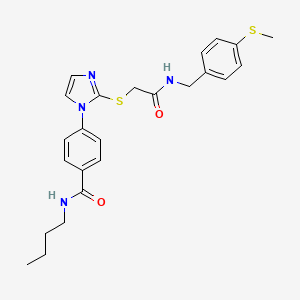
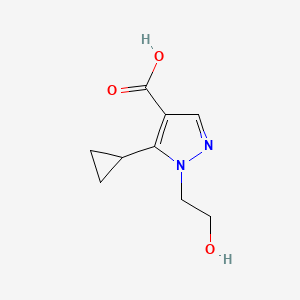
![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2989453.png)

![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
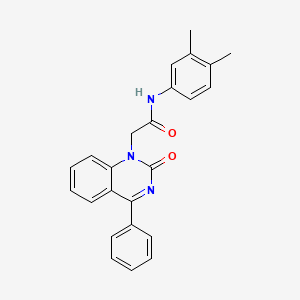
![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
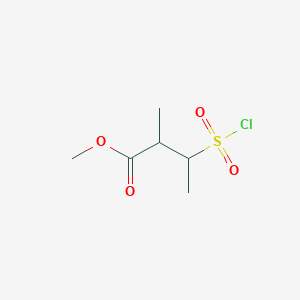
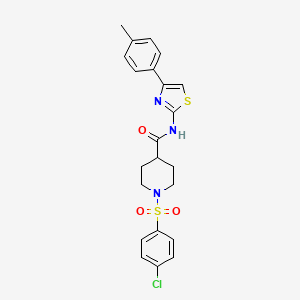
![3-(3-fluoro-4-methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2989466.png)
